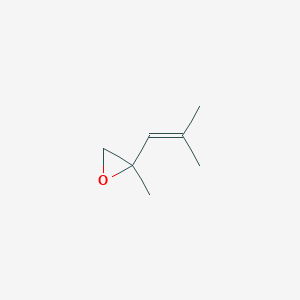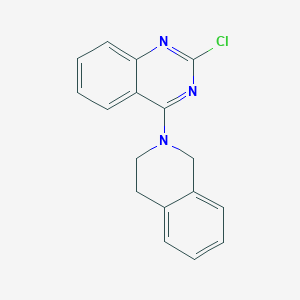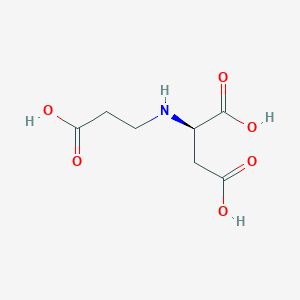![molecular formula C19H18F3N B12558640 2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline CAS No. 179894-43-0](/img/structure/B12558640.png)
2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline is an organic compound that belongs to the class of quinolines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroquinoline structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques is crucial to achieve efficient production.
化学反应分析
Types of Reactions
2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinoline to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
科学研究应用
2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The mechanism of action of 2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-6-phenyl-1,2-dihydroquinoline: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
2,2,4-Trimethyl-6-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
The presence of the trifluoromethyl group in 2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from other similar compounds .
属性
CAS 编号 |
179894-43-0 |
|---|---|
分子式 |
C19H18F3N |
分子量 |
317.3 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-6-[3-(trifluoromethyl)phenyl]-1H-quinoline |
InChI |
InChI=1S/C19H18F3N/c1-12-11-18(2,3)23-17-8-7-14(10-16(12)17)13-5-4-6-15(9-13)19(20,21)22/h4-11,23H,1-3H3 |
InChI 键 |
OXYSLYGBHUFVNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(NC2=C1C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)

![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)

![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)



![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
